molecular formula C83H132N2O20 B192438 Spinosad 10 microg/mL in Acetonitrile CAS No. 168316-95-8

Spinosad 10 microg/mL in Acetonitrile

Cat. No.: B192438
CAS No.: 168316-95-8
M. Wt: 1477.9 g/mol
InChI Key: JFLRKDZMHNBDQS-SGSTVUCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spinosad 10 microg/mL in Acetonitrile is an insecticide derived from the fermentation of the bacterium Saccharopolyspora spinosa. It is a mixture of two main components, spinosyn A and spinosyn D, which belong to the spinosyn family of compounds. This compound is known for its effectiveness against a wide range of insect pests and is used in both agricultural and veterinary applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spinosad 10 microg/mL in Acetonitrile is produced through the fermentation of Saccharopolyspora spinosa in a nutrient-rich medium. The fermentation process involves the use of corn solids, soybean flour, and cottonseed flour as substrates. After fermentation, the spinosyns are extracted and purified through a series of solvent extractions and recrystallizations .

Industrial Production Methods

Industrial production of spinosad involves large-scale fermentation in bioreactors, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient concentration, are carefully controlled to maximize the yield of spinosyns. The extracted spinosyns are then formulated into various commercial products .

Chemical Reactions Analysis

Types of Reactions

Spinosad 10 microg/mL in Acetonitrile undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Hydrolysis: this compound is susceptible to hydrolysis under acidic or basic conditions.

    Photodegradation: This compound degrades when exposed to light.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

    Photodegradation: Exposure to UV light or sunlight.

Major Products Formed

The major products formed from these reactions include various spinosyn metabolites, which may have different levels of insecticidal activity compared to the parent compound .

Scientific Research Applications

Spinosad 10 microg/mL in Acetonitrile has a wide range of scientific research applications, including:

    Agriculture: Used as an insecticide to control pests in crops such as fruits, vegetables, and grains.

    Veterinary Medicine: Used to control external parasites on livestock and pets.

    Public Health: Used in the control of disease vectors such as mosquitoes and flies.

    Biological Research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Spinosad 10 microg/mL in Acetonitrile

This compound is unique due to its natural origin, broad-spectrum activity, and low environmental impact. It is effective against a wide range of insect pests while being relatively safe for non-target organisms, including beneficial insects, mammals, and birds. Its unique mode of action also reduces the likelihood of resistance development compared to other insecticides .

Biological Activity

Spinosad is a natural insecticide derived from the fermentation products of the actinomycete Saccharopolyspora spinosa. It primarily contains two active compounds, spinosyn A and spinosyn D, which exhibit potent neurotoxic effects on a wide range of insect pests, particularly lepidopterans and dipterans. This article focuses on the biological activity of Spinosad at a concentration of 10 µg/mL in acetonitrile, exploring its mechanisms of action, effects on various biological systems, and implications for pest management.

Spinosad acts as a neurotoxin by binding to nicotinic acetylcholine receptors (nAChRs) in insects. This binding leads to overstimulation of the nervous system, resulting in paralysis and death. Research indicates that low doses of spinosad can antagonize certain nAChR subtypes, leading to reduced cholinergic responses and potential neurodegenerative effects in exposed organisms .

Key Findings

  • Neuronal Activity : Spinosad exposure alters neuronal activity by modulating nAChRs, causing increased sensitivity to acetylcholine (ACh) and enhancing responses at GABAergic synapses .
  • Oxidative Stress : Treatment with spinosad induces oxidative stress, as evidenced by elevated levels of reactive oxygen species (ROS) and mitochondrial dysfunction in various insect tissues .
  • Lysosomal Dysfunction : Chronic exposure leads to lysosomal enlargement and dysfunction, which correlates with mitochondrial damage and neurodegeneration .

Case Studies

  • Desert Locusts (Schistocerca gregaria) :
    • A study demonstrated that spinosad applied at 65 mL/100 L resulted in significant mortality rates: 10.4% after 24 hours and up to 71.5% after 96 hours for adult locusts. Hoppers showed similar trends with 20.26% mortality at 24 hours and 66.75% at 96 hours .
    Time Post-TreatmentAdult Mortality (%)Hopper Mortality (%)
    24 hours10.420.26
    96 hours71.566.75
  • Chironomus riparius Larvae :
    • Exposure to environmentally relevant concentrations of spinosad revealed significant changes in protein expression levels related to stress responses. Proteins associated with cellular repair were downregulated at concentrations as low as 2 µg/L, indicating a dose-dependent response to spinosad exposure .

Biochemical Changes

  • Antioxidative Response : Spinosad treatment has been shown to alter superoxide dismutase (SOD) activity in the midgut of treated organisms, with lower SOD activity correlating with higher concentrations of spinosad .
  • Cellular Damage : Histological examinations reveal damage to cellular organelles such as mitochondria and endoplasmic reticulum (ER), leading to increased vacuolization and structural disruption within cells .

Comparative Toxicity

Spinosad exhibits selective toxicity against target pests while being relatively safe for beneficial insects. This selectivity is crucial for integrated pest management strategies.

Insect TypeToxicity Level
LepidopteraHigh
DipteraHigh
Beneficial InsectsLow to Non-toxic

Properties

IUPAC Name

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H67NO10.C41H65NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42;1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3;14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+;22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLRKDZMHNBDQS-SGSTVUCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C.CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C.CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H132N2O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

801.515°C
Record name Spinosad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08823
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

not soluble.
Record name Spinosad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08823
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Spinosad is a mixture of spinosyn A and spinosyn D in a 5:1 ratio. This combination causes neuronal hyperexcitation through mostly alteration of nicotinic acetylcholine receptors, which ultimately leads to lice paralysis and death.
Record name Spinosad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08823
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

168316-95-8
Record name Spinosad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08823
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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